B1576067 Ranacyclin-B-RN1

Ranacyclin-B-RN1

Cat. No.: B1576067
Attention: For research use only. Not for human or veterinary use.
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Description

Ranacyclin-B-RN1 is a synthetic peptide inhibitor belonging to the Bowman-Birk family, structurally related to the characterized peptide Ranacyclin-NF found in the skin secretion of the East Asian frog, Pelophylax nigromaculatus . This class of inhibitors is known for its tight and specific binding to serine proteases, making it a valuable tool for biochemical research. The primary mechanism of action involves the formation of a stable complex with the active site of target enzymes, such as trypsin, thereby effectively suppressing their proteolytic activity . The main research applications for this compound include its use in studying protease-dependent physiological and pathological processes, and the exploration of novel antimicrobial strategies. For instance, related ranacyclins have been shown to improve the therapeutic potency of conventional antibiotics like Gentamicin against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role as an adjuvant therapy . Furthermore, its negligible direct cytotoxicity enhances its suitability for in vitro cellular studies . Researchers can utilize this compound to investigate enzyme kinetics, signal transduction pathways involving proteolysis, and to develop new inhibitor scaffolds with high specificity. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

SALVGCWTKSYPPKPCFGR

Origin of Product

United States

Origin and Isolation Methodologies of Ranacyclin B Rn1

Source Organism Identification and Biological Context

The primary sources of ranacyclins are amphibians of the Rana genus, commonly known as true frogs. Notably, the foundational discoveries of this peptide family were made through the study of species such as the European common frog (Rana temporaria) and the edible frog (Pelophylax esculentus, formerly Rana esculenta) nih.govnih.govnih.gov. The skin of these amphibians serves as a crucial defensive barrier, not only physically protecting the organism but also secreting a complex cocktail of bioactive peptides in response to stress or injury nih.gov.

This chemical defense mechanism is a vital part of the frog's innate immune system, offering protection against a wide array of pathogens in their environment. The secreted peptides, including ranacyclins, are stored in granular glands within the skin and can be released in significant concentrations when the frog is threatened or injured nih.gov. The biological context of Ranacyclin-B-RN1 is therefore rooted in this defensive strategy, where it is presumed to play a role in modulating protease activity, potentially as a defense against predators or pathogens.

Methodological Approaches for Peptide Extraction from Biological Matrices

The initial step in isolating this compound involves the collection of skin secretions from the source organism. A non-lethal method commonly employed is mild electrical stimulation of the skin, which induces the release of the glandular contents e-fas.orgresearchgate.net. This secretion is then carefully collected by rinsing the frog with a suitable buffer.

Once the skin secretion is collected, the peptides are extracted from this complex biological matrix. A common approach involves the acidification of the secretion to inhibit protease activity and preserve the integrity of the target peptides. The sample is then centrifuged to remove cellular debris and other insoluble materials. The resulting supernatant, containing a mixture of peptides and other soluble components, is then subjected to preliminary purification steps, such as solid-phase extraction, to concentrate the peptidic fraction and remove salts and other small molecules.

Chromatographic and Electrophoretic Techniques for Initial Peptide Fractionation

Following extraction, the crude peptide mixture undergoes initial fractionation to separate the components based on their physicochemical properties. High-performance liquid chromatography (HPLC) is a cornerstone technique in this phase.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely utilized for the initial separation of peptides from the crude extract. In this technique, the peptide mixture is passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent concentration is then used to elute the peptides, with more hydrophobic peptides being retained on the column for longer. This method effectively separates the complex mixture into numerous fractions, each containing a smaller subset of peptides.

Another powerful technique for initial fractionation is gel filtration chromatography , also known as size-exclusion chromatography. This method separates peptides based on their molecular size. The crude extract is passed through a column containing a porous gel matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules, like this compound, can enter the pores, resulting in a longer retention time and later elution.

Electrophoretic techniques can also be employed for initial fractionation. Methods like gel electrophoresis can separate peptides based on their size and charge, providing a preliminary assessment of the complexity of the peptide mixture and guiding subsequent purification steps.

Purification Strategies for this compound and Related Peptides

The fractions obtained from the initial separation steps are typically still mixtures of several peptides. Therefore, further purification is necessary to isolate this compound to homogeneity. This is usually achieved through subsequent rounds of chromatography, often employing different separation principles to enhance the resolution.

A multi-step HPLC approach is common, where a fraction from an initial RP-HPLC separation is subjected to another round of RP-HPLC using a different column or a shallower elution gradient. This iterative process allows for the fine-tuning of the separation and the isolation of individual peptide peaks.

The purity of the isolated this compound is assessed at each stage using analytical techniques such as mass spectrometry, which provides precise molecular weight information, and further analytical RP-HPLC, which should show a single, sharp peak for the purified compound.

Below is an interactive data table summarizing the key techniques used in the isolation and purification of this compound.

Stage Technique Principle of Separation Purpose
Extraction Mild Electrical Stimulation & AcidificationInduced secretion and enzyme inhibitionCollection of skin secretions and preservation of peptides
Initial Fractionation Reversed-Phase HPLC (RP-HPLC)HydrophobicitySeparation of the crude extract into multiple peptide fractions
Initial Fractionation Gel Filtration ChromatographyMolecular SizeSeparation of peptides based on their size
Purification Multi-step RP-HPLCHydrophobicityIsolation of this compound to high purity
Purity Assessment Mass SpectrometryMass-to-charge ratioDetermination of the precise molecular weight of the purified peptide
Purity Assessment Analytical RP-HPLCHydrophobicityConfirmation of the homogeneity of the final purified sample

Structural Elucidation and Conformational Analysis of Ranacyclin B Rn1

Primary Amino Acid Sequence Determination

The primary structure of Ranacyclin-B-RN1, a peptide isolated from the skin of the Black-striped frog (Hylarana nigrovittata), has been determined through a combination of Edman degradation and mass spectrometry techniques. researchgate.netimrpress.commdpi.com These methods have revealed a 17-amino acid sequence. mdpi.comnih.gov

The amino acid sequence for this compound is reported as SALVGCWTKSYPPKPCFGR. mdpi.com Another variant, Ranacyclin-B-RN2, also isolated from Hylarana nigrovittata, exhibits a high degree of homology with a single amino acid substitution, having the sequence SALVGCGTKSYPPKPCFGR. mdpi.comnih.gov Both of these peptides have demonstrated inhibitory effects on the growth of Staphylococcus aureus. researchgate.netnih.gov

Table 1: Amino Acid Sequences of Ranacyclin-B Variants

Peptide Name Amino Acid Sequence Source Organism
This compound SALVGCWTKSYPPKPCFGR Hylarana nigrovittata
Ranacyclin-B-RN2 SALVGCGTKSYPPKPCFGR Hylarana nigrovittata

Disulfide Bond Mapping and Cyclization Characterization

A defining characteristic of the ranacyclin family is the presence of a disulfide bond that creates a cyclic structure. nih.govresearchgate.net This intramolecular bridge is crucial for stabilizing the peptide's conformation and is believed to be essential for its biological activity. nih.gov

In this compound, the disulfide bond is formed between the two cysteine (Cys) residues present in its sequence. researchgate.net Standard protocols for disulfide bond mapping involve proteolytic or chemical cleavage of the peptide, followed by chromatographic separation of the resulting fragments. nih.gov Mass spectrometry is then employed to identify the linked peptides, often involving reduction of the disulfide bond to observe the change in mobility of the fragments. nih.gov More advanced techniques like UPLC/MSE can automate the identification of both expected and scrambled disulfide-linked peptides. waters.com The presence of this disulfide bridge in this compound results in a cyclic undecapeptide loop, a conserved feature among ranacyclins. researchgate.netmdpi.com This cyclization is a critical post-translational modification that confers structural stability. nih.govfrontiersin.org

Advanced Spectroscopic Methods for Secondary Structure Prediction

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. bbk.ac.uk For the broader ranacyclin family, CD spectroscopy has revealed that these peptides, including Ranacyclin E and T, tend to adopt a significant proportion of a random coil structure, even when interacting with membranes. nih.gov Specifically, Ranacyclin E and a related peptide, pLR, show about 70% random coil structure in a membrane environment, while Ranacyclin T shows approximately 50%. nih.gov This is an unusual characteristic, as many antimicrobial peptides adopt more defined structures like α-helices or β-sheets upon membrane interaction. nih.govnih.gov CD spectroscopy can provide valuable information on the conformational changes that occur upon ligand binding or interaction with other macromolecules. bbk.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information to CD spectroscopy regarding protein secondary structure. mdpi.comedinst.com By analyzing the amide I band (1600-1700 cm⁻¹) in the FTIR spectrum, the relative amounts of α-helix, β-sheet, β-turn, and random coil structures can be estimated. mdpi.com Attenuated total reflectance (ATR)-FTIR studies on Ranacyclin E and T have confirmed the findings from CD spectroscopy, indicating a predominantly random coil structure in the presence of membranes. nih.gov This technique is particularly useful for studying membrane-bound peptides as it can provide structural information directly in a lipid environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure of peptides in solution. youtube.com While a specific high-resolution NMR structure for this compound is not extensively detailed in the provided search results, NMR studies of other antimicrobial peptides from amphibians have been crucial in linking their structure to their function. nih.gov For peptides like ranacyclins, NMR would be instrumental in defining the precise conformation of the cyclic loop, the spatial arrangement of the amino acid side chains, and any dynamic features of the molecule in solution. youtube.com

Identification of Conserved Structural Motifs within the Ranacyclin Family

The ranacyclin family is characterized by several conserved structural motifs. The most prominent is the cyclic structure formed by a disulfide bond, creating a loop of 11 amino acid residues. mdpi.com This feature is a variation of the Bowman-Birk inhibitor (BBI) motif, which typically has a nine-residue loop. mdpi.com

Within this loop, a highly conserved sequence, CWTKSXPPXPC, is often found in amphibian-derived BBI-like peptides. mdpi.com This motif is part of what is sometimes referred to as the "Rana box," a conserved C-terminal region stabilized by an intramolecular disulfide bridge. nih.govnih.gov This conserved structural element is considered fundamental for both the antimicrobial efficacy and trypsin inhibitory activity observed in some members of the ranacyclin family. nih.gov Although ranacyclins share these structural similarities, their biological activities can be quite diverse. mdpi.com

Bowman-Birk Type Trypsin Inhibitory Loop (TIL) Homology

The ranacyclin family of peptides, including this compound, exhibits significant homology with Bowman-Birk type inhibitors (BBIs), a well-established class of serine protease inhibitors originally discovered in plants. wikipedia.orgresearchgate.net BBIs are characterized by a conserved nine-amino-acid binding loop with the motif CTP1SXPPXC, where P1 is the key inhibitory residue that determines the inhibitor's specificity. mdpi.com

Peptides in the ranacyclin family possess a similar active disulfide loop that functions as a Bowman-Birk type trypsin inhibitory loop (TIL). wikipedia.orgnih.gov However, BBIs derived from amphibians typically feature a slightly larger, 11-residue disulfide-bridged loop. nih.gov The key to their trypsin-inhibiting function lies in the P1 residue within this loop. For trypsin inhibition, the P1 position is typically occupied by a basic amino acid, either Lysine (B10760008) (Lys) or Arginine (Arg). nih.gov In the sequence of this compound, the putative active site within the loop contains a Lysine residue (K) at position 10, which is consistent with its classification as a trypsin inhibitor. This homology to the BBI family provides a structural basis for its enzymatic inhibitory function.

Comparative Analysis of Homologous Loop Regions

The functional diversity within the ranacyclin family, despite high sequence similarity, highlights the importance of specific amino acid residues both within and outside the canonical inhibitory loop. nih.gov A comparative analysis of this compound with other homologous ranacyclins reveals key differences that can influence their inhibitory potency.

The table below compares the amino acid sequences and key parameters of this compound and other selected ranacyclins. Such comparisons are vital for understanding the subtle structural variations that dictate the specific biological activities of these peptides.

Peptide NameOriginAmino Acid SequenceNet ChargeP1 ResidueP5' Residue
This compound Hylarana nigrovittataSALVGC GTKSYPPKPC FGR+2Lys (K)Pro (P)
Ranacyclin-T Rana esculentaGAPCWTKSYPPKPCF-NH₂+3Lys (K)Lys (K)
Ranacyclin-NF (RNF) Pelophylax nigromaculatusGAPRGCWTKSYPPQPCF-NH₂+1Lys (K)Gln (Q)
pLR Lithobates pipiensGGLRGCWTKSYPPKPCF-NH₂+2Lys (K)Lys (K)

Note: The conserved cysteine residues forming the disulfide bridge are in bold. The P1 residue (Lysine) is a key determinant of trypsin inhibition. The P5' residue is highlighted in red as an example of a position outside the core loop that influences activity.

Biosynthetic Pathways and Post Translational Modifications of Ranacyclin B Rn1

Gene Cloning and Precursor Characterization

While the specific cDNA encoding the precursor for Ranacyclin-B-RN1 has not been explicitly detailed in published literature, the general structure of ranacyclin precursors has been elucidated through the molecular cloning of cDNAs for other members of this peptide family, such as Ranacyclin-NF from Pelophylax nigromaculatus. nih.govresearchgate.net This provides a reliable model for understanding the initial stages of this compound synthesis.

These studies reveal that ranacyclins are synthesized as prepropeptides. The open reading frame of the cloned cDNA typically encodes a precursor protein of approximately 63 to 70 amino acid residues. acs.orgnih.gov This precursor has a tripartite structure, a common feature for amphibian AMPs: nih.govfrontiersin.org

A Signal Peptide: Located at the N-terminus, this sequence of about 22 amino acids is highly conserved and directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.govresearchgate.net

An Acidic Spacer Peptide: Following the signal peptide, this region consists of around 21 amino acid residues. nih.govresearchgate.net It is typically rich in acidic amino acids (aspartic acid and glutamic acid) and is thought to maintain the mature peptide in an inactive state, preventing any cytotoxic effects within the host's cells before secretion. nih.gov

The Mature Peptide Sequence: At the C-terminus of the precursor lies the sequence of the mature this compound.

This precursor structure ensures that the potent antimicrobial activity of the peptide is only unleashed after it has been secreted from the granular glands in the frog's skin.

Enzymatic Processing and Cleavage Sites

The liberation of the mature this compound from its precursor is a critical step that relies on specific enzymatic cleavage. The junction between the acidic spacer peptide and the N-terminus of the mature peptide is marked by a specific recognition site for endoproteolytic enzymes. nih.gov

In ranacyclin precursors, this cleavage site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-K-R-). nih.govresearchgate.netportlandpress.com This dibasic motif is a canonical processing signal for a class of enzymes known as proprotein convertases. bioone.orgresearchgate.net The cleavage occurs C-terminal to this basic residue pair, releasing the mature peptide sequence. The presence of this conserved cleavage site across different ranacyclin precursors, and indeed in many other amphibian AMP families, suggests a common enzymatic machinery for their initial processing. nih.govmdpi.com

Identification of Key Enzymes Involved in Maturation

The primary enzymes responsible for the endoproteolytic cleavage of the ranacyclin precursor at the dibasic site are the proprotein convertases (PCs) , a family of calcium-dependent serine endoproteases. researchgate.netijbs.com In amphibians, as in mammals, the key PCs involved in the processing of prohormones and neuropeptides in the secretory pathway are PC1/3 and PC2 . bioone.org These enzymes are located within the dense-core secretory granules of the granular glands in frog skin, where the final maturation of the peptides occurs. bioone.orgijbs.com

The tissue-specific expression of these convertases ensures that the processing of the prepropeptide happens at the correct location and time. While the specific convertase acting on the this compound precursor has not been definitively identified, the presence of the -K-R- site strongly implicates the action of a PC1/3- or PC2-like enzyme. bioone.org

Mechanisms of Amidation and Other Post-Translational Derivations

Following the initial cleavage from the precursor, this compound undergoes further crucial post-translational modifications to achieve its final, active conformation.

C-terminal Amidation: A common feature of many bioactive peptides, including numerous amphibian AMPs, is the amidation of the C-terminal amino acid. nih.gov This modification is often essential for the peptide's biological activity and stability. The precursor for ranacyclins contains a glycine (B1666218) residue immediately following the C-terminal amino acid of the mature peptide sequence. nih.govportlandpress.com This glycine serves as the amide donor in a two-step enzymatic reaction catalyzed by the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme complex. nih.govoup.comembopress.org

The PAM complex has two distinct enzymatic activities:

Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This component hydroxylates the α-carbon of the C-terminal glycine residue. nih.govembopress.orgjneurosci.org

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL): This enzyme then cleaves the N-C bond, releasing the amidated peptide and glyoxylate. nih.govoup.comembopress.org

This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with bacterial membranes. nih.gov

Disulfide Bridge Formation: Ranacyclins are characterized by a cyclic structure formed by an intramolecular disulfide bond. acs.org This is a feature of the "Rana-box" motif found in several families of ranid frog peptides, which consists of a conserved C-terminal heptapeptide (B1575542) ring. acs.org The formation of this disulfide bridge between two cysteine residues within the peptide sequence is another critical post-translational modification that stabilizes the three-dimensional structure of this compound, which is vital for its antimicrobial and protease inhibitory functions.

Comparative Biosynthesis across Ranacyclin Analogues

The biosynthetic pathway of this compound is highly similar to that of other ranacyclin analogues and even other peptide families found in Hylarana species and other ranid frogs. For instance, the precursors of brevinins, another family of AMPs found in Hylarana nigrovittata, also feature the tripartite structure of a signal peptide, an acidic spacer, and a mature peptide domain flanked by a -K-R- cleavage site. researchgate.netresearchgate.net

Slight variations can be observed in the length and exact sequence of the spacer regions and the mature peptides among different ranacyclin analogues, which accounts for the diversity of biological activities within the family. nih.gov However, the fundamental biosynthetic blueprint remains conserved:

Synthesis as a prepropeptide.

A highly conserved signal peptide for entry into the secretory pathway.

An acidic spacer region to inhibit premature activity.

A dibasic cleavage site for processing by proprotein convertases.

A C-terminal glycine for amidation.

Conserved cysteine residues for disulfide bridge formation.

This remarkable conservation of the biosynthetic machinery across different peptide families within a single frog species, and even across different species, suggests that the genes for these peptides likely arose from a common ancestral gene through duplication and subsequent diversification. researchgate.net This evolutionary strategy has allowed for the generation of a vast arsenal (B13267) of diverse antimicrobial peptides from a conserved biosynthetic framework.

Molecular and Cellular Mechanisms of Action of Ranacyclin B Rn1

Target Identification and Deconvolution Methodologies

The process of identifying the specific molecular targets of a bioactive compound like Ranacyclin-B-RN1 is known as target deconvolution. This is a critical step to elucidate its mechanism of action and potential off-target effects. wikipedia.org A variety of advanced techniques can be employed for this purpose, broadly categorized into affinity-based, genetic, and computational approaches.

Affinity-based chemoproteomics is a powerful strategy used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. wikipedia.orgresearchgate.net The core principle involves using a modified version of the compound of interest as a "bait" to "capture" its target proteins. nih.gov

The general workflow involves chemically synthesizing an analogue of the bioactive compound—in this case, this compound—that incorporates a reactive group and an affinity tag. researchgate.net The reactive group, often a photoaffinity label, allows for the formation of a covalent bond between the peptide and its target upon activation (e.g., by UV light). wikipedia.org The affinity tag (e.g., biotin) is then used to enrich the peptide-protein complexes using a corresponding affinity matrix, such as streptavidin beads. chemrxiv.org The captured proteins are subsequently identified using high-resolution mass spectrometry. eu-openscreen.eu To ensure specificity, control experiments are conducted where the unmodified compound is added in excess to compete for binding, which should prevent the enrichment of true targets. researchgate.net

While these methods are well-established for target deconvolution, a review of the current literature does not show specific studies where affinity-based chemoproteomics has been explicitly applied to identify the targets of this compound.

Functional genomic screening offers an alternative, indirect approach to target identification. Instead of directly isolating the target, these methods identify genes that modulate the cellular response to a compound. researchgate.net Technologies like RNA interference (RNAi) and CRISPR/Cas9 allow for the systematic knockdown or knockout of individual genes in a high-throughput manner.

In the context of this compound, a functional genomic screen could be performed on its target organism, S. aureus. A library of bacterial mutants, each with a different gene silenced or deleted, would be exposed to the peptide. Genes whose inactivation leads to either increased sensitivity or resistance to this compound would be considered potential candidates involved in its mechanism of action. For instance, a gene encoding a component of the cell membrane or a protein involved in membrane repair might be identified. Currently, there are no specific published studies detailing the use of such functional genomic screens for the target deconvolution of this compound.

Bioinformatics provides a suite of computational tools to predict potential biological targets for a compound based on its structure and other properties, often complementing experimental approaches. researchgate.netrjeid.com One common strategy is to screen the compound's structure against databases of known biological targets. Another approach involves searching for structural or sequence homology between the compound of interest and other molecules with known targets. researchgate.net

For this compound, its sequence similarity to other peptides provides clues to its potential targets. Ranacyclins share a structural feature—a conserved disulfide loop—with Bowman-Birk type protease inhibitors, a family of proteins known to inhibit serine proteases like trypsin. researchgate.net Indeed, a related peptide, Ranacyclin-NF, was shown to have trypsin inhibitory activity. researchgate.net This suggests that in addition to membrane disruption, this compound could potentially interact with and inhibit specific bacterial or host proteases. Various bioinformatics platforms are available for such predictive studies.

Table 1: Examples of Bioinformatics Tools for Target Prediction

Tool Name Function Reference
I-TASSER Predicts protein structure and function. researchgate.net
SwissTargetPrediction Predicts likely macromolecular targets of a small molecule. swisstargetprediction.ch
CopraRNA Predicts sRNA targets by integrating phylogenetic information. nih.gov

| FIM | A fragment interaction model to predict ligand-target interactions. | nih.gov |

Detailed Analysis of Ligand-Target Interactions

Once a target is identified, a detailed analysis of the binding event is necessary to understand the affinity, kinetics, and structural basis of the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. cytivalifesciences.combio-rad.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. cytivalifesciences.comwikipedia.org This allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. wikipedia.org

Studies on the broader ranacyclin family have utilized SPR to investigate their interactions with model membranes. Research on Ranacyclin E and Ranacyclin T revealed that these peptides bind to both zwitterionic (neutral) and negatively charged lipid vesicles. nih.gov This finding is significant as it suggests that the initial interaction is not solely dependent on electrostatic attraction to anionic bacterial membranes but also involves insertion into the hydrophobic membrane core. researchgate.netnih.gov Although specific SPR kinetic and thermodynamic data for the this compound peptide itself are not available in the reviewed literature, the data from related ranacyclins provide a foundational understanding of its likely membrane-binding properties.

The primary mechanism of action for many antimicrobial peptides, including the ranacyclin family, is the disruption of the bacterial cell membrane. nih.govnih.gov The interaction is not with a single protein receptor but with the lipid bilayer itself. nih.gov Studies on related ranacyclins indicate that they insert into the hydrophobic core of the membrane, leading to the formation of transmembrane pores or channels. nih.gov This disruption of the membrane's integrity causes the leakage of essential ions and metabolites, ultimately leading to cell death. nih.gov

Several models describe this pore-forming process, including the "barrel-stave" model, where peptides assemble like staves of a barrel to form a pore, and the "toroidal pore" model, where the peptides and lipid head groups bend inward to create a channel. nih.gov Spectroscopic analyses of Ranacyclin E and T have shown that they adopt a structure with a significant portion of random coil even within the membrane environment, which differentiates them from many other antimicrobial peptides that form well-defined alpha-helices. nih.gov The key structural feature for ranacyclins is the cyclic undecapeptide region formed by a disulfide bridge between Cys5 and Cys15, which constitutes the active loop for membrane interaction. researchgate.net

Modulation of Cellular Pathways

The biological activities of this compound extend to the modulation of specific cellular pathways, including enzyme inhibition and potential effects on coagulation, oxidative stress, and macromolecular synthesis. These activities are rooted in the peptide's unique structural features and its interactions with various molecular targets.

Anti-Coagulant Mechanisms

While direct studies on the anti-coagulant properties of this compound are limited, the broader family of peptides from amphibian skin has been noted for its antithrombotic potential. nih.gov The mechanisms underlying the anti-coagulant activity of certain peptides involve the inhibition of key factors in the coagulation cascade. For instance, some serine protease inhibitors from natural sources have been shown to inhibit thrombin and Factor Xa. While specific research into this compound's effects on blood clotting is not extensively available, the potential for such activity exists within the ranacyclin family.

Interaction with Genetic Material (DNA, RNA) and Protein Synthesis Inhibition

A number of antimicrobial peptides (AMPs) exert their effects not only at the membrane level but also by interacting with intracellular targets, which can include the inhibition of DNA, RNA, and protein synthesis. nih.govmdpi.comresearchgate.net This intracellular action is a recognized mechanism for some AMPs to kill microbial cells. imrpress.com The process of protein synthesis, which involves the transcription of DNA to RNA and the subsequent translation into proteins, is a potential target for these peptides. nih.govmdpi.com It has been reported that AMPs can inhibit protein synthesis within bacterial cells, which would include the processes involving DNA and RNA. mdpi.comtypeset.io While this is a known mechanism for AMPs in general, there is currently a lack of direct experimental evidence to confirm that this compound specifically interacts with genetic material or inhibits protein synthesis.

Membrane Interaction Dynamics

The interaction of this compound with cellular membranes is a key aspect of its biological activity. These interactions are largely governed by the physicochemical properties of the peptide and the composition of the target membrane.

Hydrophobic Core Interaction Characterization

A defining characteristic of the ranacyclin family's interaction with membranes is their primary engagement with the hydrophobic core of the lipid bilayer, rather than with the charged head groups of the lipids. nih.gov This allows ranacyclins to intercalate into both zwitterionic and negatively charged membrane vesicles. nih.gov Biophysical studies on related ranacyclins, such as ranacyclins E and T, have provided detailed insights into this process. nih.gov Techniques such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) and circular dichroism (CD) spectroscopy have revealed that these peptides can adopt a significant portion of random coil structure within the membrane. nih.gov Furthermore, tryptophan fluorescence and surface plasmon resonance (SPR) studies have demonstrated that these peptides bind to and insert into the hydrophobic core of the membrane, which can lead to the formation of transmembrane pores. nih.gov This insertion into the hydrophobic core is a critical step in the membrane-disrupting activity of these peptides. Although these detailed biophysical characterizations have been performed on other ranacyclins, they provide a strong model for the likely membrane interaction dynamics of this compound.

Pore Formation Hypotheses (e.g., Barrel-Stave, Carpet, Toroidal Pore Models)

The precise mechanism of pore formation by this compound has not been definitively elucidated in dedicated studies. However, based on research into the broader ranacyclin family of antimicrobial peptides (AMPs), a plausible mechanism involves the disruption of the bacterial cell membrane integrity. nih.gov Unlike many cationic AMPs that rely heavily on electrostatic interactions, ranacyclins appear to engage with membranes primarily through hydrophobic interactions. nih.govnih.gov This allows them to interact with both negatively charged bacterial membranes and zwitterionic membranes. nih.gov

Several models are proposed to explain how AMPs form pores in membranes, including the barrel-stave, carpet, and toroidal pore models. nih.govmdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, arranging themselves like the staves of a barrel to form a central aqueous pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the channel. frontiersin.org

Carpet Model: Here, the peptides accumulate on the surface of the membrane, parallel to the lipid headgroups, forming a "carpet." Once a threshold concentration is reached, the membrane is disrupted in a detergent-like manner, leading to the formation of transient pores or micelles and ultimately membrane collapse. frontiersin.org

Toroidal Pore Model: This model is a hybrid of the barrel-stave and carpet models. The peptides insert into the membrane, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, lining the pore along with the peptides. This results in a "toroidal" or doughnut-shaped pore where the water core is lined by both the peptides and the lipid headgroups. nih.gov

For the ranacyclin family, a proposed mechanism suggests that the peptides initially bind to the membrane surface, aligning parallel to it. actascientific.com As the local concentration of the peptides increases, they insert into the hydrophobic core of the membrane to create transmembrane pores. nih.govactascientific.com Studies on ranacyclins E and T have shown that they insert into the hydrophobic core of the membrane and are presumed to form transmembrane pores without causing significant damage to the bacterial wall itself. nih.gov This mode of action, which emphasizes insertion into the hydrophobic core, could be consistent with variations of the barrel-stave or toroidal pore models. Notably, ranacyclins exhibit a significant portion of random coil structure even within the membrane, which is a distinguishing feature from many other AMPs that form well-defined helical structures. nih.gov

Modulation of Membrane Permeability

The formation of pores or channels by this compound directly leads to the modulation of membrane permeability. By breaching the selective barrier of the cell membrane, these peptides cause a loss of essential ions and metabolites, disrupt the electrochemical gradient, and allow the influx of water, ultimately leading to cell death. nih.govnih.gov

Research on the ranacyclin family demonstrates their ability to significantly increase the permeability of bacterial membranes. nih.gov Studies using techniques such as surface plasmon resonance (SPR) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy on model membranes have confirmed that ranacyclins bind to and insert into lipid bilayers, leading to changes in membrane structure and permeability. nih.gov Transmission electron microscopy has further revealed that ranacyclins can form pores in membranes. nih.gov

Peptide Proposed Membrane Interaction Characteristics Observed Effect on Model Membranes Reference
Ranacyclin Family (General)Binds to membrane surface via hydrophobic interactions, followed by insertion and pore formation at a threshold concentration.Forms channel-like structures, leading to cell leakage. nih.govactascientific.com
Ranacyclin EBinds to both zwitterionic and negatively charged membranes; adopts a significant random coil structure (approx. 70%) in the membrane.Inserts into the hydrophobic core, presumably forming transmembrane pores. Permeabilizes bacterial spheroplasts. nih.gov
Ranacyclin TBinds to both zwitterionic and negatively charged membranes; adopts a partial secondary structure (approx. 50% random coil) in the membrane.Inserts into the hydrophobic core, presumably forming transmembrane pores. Permeabilizes bacterial spheroplasts. nih.gov

Structure Activity Relationship Sar Studies of Ranacyclin B Rn1 and Its Analogues

Design and Synthesis of Ranacyclin-B-RN1 Analogues

The generation of this compound analogues is a cornerstone of SAR studies. The primary method for producing these peptides is solid-phase peptide synthesis (SPPS). researchgate.net This technique allows for the precise, residue-by-residue construction of peptide chains, enabling the creation of custom sequences with specific amino acid substitutions, additions, or deletions.

A common strategy in the design of analogues involves referencing the sequences of related, naturally occurring peptides. For instance, in a study of the related Bowman-Birk type inhibitor Ranacyclin-NF (RNF), two analogues, RNF1 and RNF3L, were designed based on structural features of other known inhibitors like ORB from Odorrana grahami and ranacyclin-T from Rana esculenta. researchgate.netmdpi.com This comparative approach allows researchers to investigate the functional consequences of specific sequence differences observed in nature. By synthesizing these rationally designed analogues, scientists can systematically test hypotheses about the roles of different parts of the peptide. researchgate.net

Impact of Primary Sequence Variations on Biological Activity

Variations in the primary amino acid sequence of ranacyclin analogues have a profound impact on their biological activity, particularly their potency as protease inhibitors. rhhz.net The ranacyclin family exhibits a range of activities directly linked to sequence differences. For example, while this compound and several other analogues show trypsin-inhibitory activity with an inhibition constant (Ki) in the micromolar range (10⁻⁶ M), the analogue Ranacyclin-B-AL1 is a significantly weaker inhibitor, with a Ki of 10⁻⁴ M. rhhz.net

Table 1: Trypsin-Inhibitory Activity of Ranacyclin-B Analogues

CompoundTrypsin Inhibition Constant (Ki)Reference
This compound~10⁻⁶ M rhhz.net
Ranacyclin-B-RN2~10⁻⁶ M rhhz.net
Ranacyclin-B-RN6~10⁻⁶ M rhhz.net
Ranacyclin-B-LK1~10⁻⁶ M rhhz.net
Ranacyclin-B-LK2~10⁻⁶ M rhhz.net
Ranacyclin-B-AL1~10⁻⁴ M rhhz.net

Role of Specific Amino Acid Residues and Domains (e.g., P5′ position, TIL)

The biological activity of ranacyclins is heavily dependent on specific functional domains and key amino acid residues. The most critical domain is the trypsin inhibitory loop (TIL), a conserved feature among ranacyclins that shares homology with Bowman-Birk type protease inhibitors. mdpi.com Within this loop, a smaller protease-binding loop located between the fifth and sixth cysteine residues contains the active site that directly interacts with the target protease, governing the peptide's activity and specificity. rhhz.net

The residue at the P5′ position within the binding loop is considered particularly important for trypsin inhibitory activity. mdpi.comresearchgate.net A comparative analysis between RNF and the more potent inhibitor ranacyclin-T revealed that ranacyclin-T possesses a lysine (B10760008) (a basic amino acid) at the P5' position. This difference is thought to contribute to its stronger inhibitory effect. mdpi.comresearchgate.net However, the TIL is not the sole determinant of activity. SAR studies have demonstrated that residues located outside of this canonical loop also play a significant role in modulating the efficacy of trypsin inhibition, suggesting that distal parts of the peptide influence the conformation or presentation of the active site. researchgate.netmdpi.comresearchgate.net

Influence of Secondary and Tertiary Conformation on Activity Profiles

The three-dimensional structure of ranacyclins in different environments is a key factor in their mechanism of action. Spectroscopic studies have shown that ranacyclins can adopt varied conformations. For example, Ranacin, a related peptide, forms a compact β-hairpin structure stabilized by a disulfide bond between Cys5 and Cys15. researchgate.net

However, a well-defined secondary structure is not always a prerequisite for activity. Studies on Ranacyclin E and T using circular dichroism and FTIR spectroscopy revealed that they adopt a significant portion of a random coil structure (50-70%) when interacting with membranes. nih.gov Despite this apparent lack of a fixed structure, they are capable of inserting into the hydrophobic core of lipid membranes and are presumed to form transmembrane pores. nih.gov This suggests that conformational flexibility is an important attribute. While a high degree of secondary structure is not essential for membrane permeation, evidence suggests that increasing the fraction of ordered structure, such as an alpha-helix or beta-sheet, may facilitate the peptide's diffusion through the complex cell wall of microorganisms to reach the cytoplasmic membrane. nih.gov

Rational Design Principles for Enhancing Specific Biological Functions

Rational design leverages SAR data to engineer peptides with improved or novel properties. nih.gov For ranacyclin-like peptides, this involves making targeted amino acid substitutions to enhance a desired biological function, such as antimicrobial potency or protease specificity, while potentially reducing undesirable traits. researchgate.netresearchgate.net

Several key principles have emerged from these studies:

Active Site Modification : Altering residues within the protease-binding loop can change inhibitor specificity. For example, substituting the lysine residue at the P1 position (a key site for trypsin recognition) with a phenylalanine residue was shown to confer potent chymotrypsin (B1334515) inhibitory activity to an analogue. researchgate.net

Improving Target Interaction : The ultimate goal is to optimize the peptide's interaction with its biological target, whether it be a bacterial membrane or a host protease. This involves a multi-faceted approach considering charge, hydrophobicity, and conformational stability to create peptides with enhanced efficacy and specificity. nih.gov

High-Throughput Screening for SAR Exploration

High-throughput screening (HTS) is a powerful methodology that can dramatically accelerate the exploration of structure-activity relationships. drugtargetreview.com While specific HTS campaigns for this compound are not detailed in the provided sources, the principles of HTS are directly applicable to the study of peptide libraries. HTS allows for the rapid, parallel testing of hundreds or thousands of compounds, making it ideal for screening large libraries of peptide analogues. drugtargetreview.comdovepress.com

In the context of ranacyclins, a library of analogues with systematic variations in sequence could be synthesized and screened for antimicrobial or enzyme-inhibiting activity. nih.gov This process generates vast amounts of data that connect specific chemical structures to biological activities. To analyze this data, computational tools are employed. Methodologies like "SAR pathways" and "similarity-potency trees" help to systematically organize and visualize the relationships between structurally similar compounds and their corresponding potencies, allowing researchers to identify key structural motifs responsible for activity and to derive rules for future design. dovepress.comnih.gov This combination of automated screening and computational analysis provides an efficient path to understanding complex SAR landscapes and selecting promising lead candidates for further development. dovepress.com

Preclinical Pharmacological Investigations of Ranacyclin B Rn1

In Vitro Biological Efficacy Assessments

In vitro studies form the foundational stage of pharmacological investigation, providing insights into the direct biological effects of a compound on cells and microorganisms in a controlled laboratory setting.

Ranacyclin-B-RN1, a peptide isolated from the skin of the black-striped frog, Hylarana nigrovittata, has demonstrated specific antimicrobial effects. researchgate.netcabidigitallibrary.org Research shows that this compound exhibits an inhibitory effect on the growth of the Gram-positive bacterium Staphylococcus aureus (S. aureus). researchgate.netnih.gov The minimum inhibitory concentration (MIC) for this activity was reported to be 12.7 µM. cabidigitallibrary.orgnih.gov

The ranacyclin family of peptides, characterized by a highly conserved cyclic domain formed by a disulfide bridge, displays a range of antimicrobial activities. researchgate.net For context, other members of this family, such as Ranacyclin-B-RN2, also isolated from H. nigrovittata, inhibit S. aureus growth at a concentration of 6 µM. researchgate.net Furthermore, Ranacyclin E and Ranacyclin T, found in the skin secretions of Rana temporaria and Rana esculenta, are effective against other bacterial strains, including Yersinia pseudotuberculosis and Bacillus megaterium. researchgate.netresearchgate.net The mechanism of action for ranacyclins generally involves interaction with the cell membrane, where they are thought to insert into the hydrophobic core and form transmembrane pores. researchgate.netnih.gov

Table 1: Documented Antimicrobial Activity of Selected Ranacyclins
CompoundSource OrganismTarget MicroorganismReported Activity (MIC)Reference
This compoundHylarana nigrovittataS. aureus12.7 µM cabidigitallibrary.orgnih.gov
Ranacyclin-B-RN2Hylarana nigrovittataS. aureus6 µM researchgate.net
Ranacyclin-ERana temporariaB. megaterium3 µM cabidigitallibrary.orgnih.gov
Ranacyclin-TRana esculentaY. pseudotuberculosis9 µM cabidigitallibrary.org

A promising therapeutic strategy for overcoming antibiotic resistance is the use of compounds that can enhance the effectiveness of existing antibiotics. frontiersin.orgfrontiersin.org While some peptides have direct antimicrobial action, others may act as potentiators or adjuvants.

Although direct studies on the potentiation activity of this compound are not widely documented, research on a related compound, Ranacyclin-NF (RNF), provides significant insight into this potential function for the ranacyclin family. researchgate.netnih.gov RNF, a Bowman–Birk type inhibitor from the frog Pelophylax nigromaculatus, showed negligible direct antimicrobial activity on its own. nih.gov However, it was found to significantly improve the therapeutic potency of the conventional antibiotic Gentamicin against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov This synergistic effect suggests that some ranacyclins can permeabilize the bacterial outer membrane, allowing antibiotics that would otherwise be ineffective to reach their intracellular targets. nih.gov

Table 2: Synergistic Effect of Ranacyclin-NF (RNF) with Gentamicin against MRSA
TreatmentObserved EffectReference
Ranacyclin-NF (RNF) aloneNo observable direct antimicrobial activity nih.gov
Gentamicin aloneLimited efficacy against MRSA nih.gov
Ranacyclin-NF (RNF) + GentamicinImproved therapeutic potency against MRSA nih.gov

Confirming that a drug candidate binds to its intended molecular target within a cell is a critical step in drug discovery, often assessed using cellular target engagement assays. frontiersin.orgbiorxiv.org Techniques like the Cellular Thermal Shift Assay (CETSA) measure the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of engagement. frontiersin.orgpelagobio.com

For the ranacyclin family, the primary cellular target is understood to be the bacterial cell membrane. researchgate.netnih.gov Studies on ranacyclins reveal that they bind to and insert into the hydrophobic core of both zwitterionic and negatively charged membrane vesicles, leading to permeation and the formation of pores. nih.gov This interaction with the membrane constitutes the fundamental target engagement for their antimicrobial activity. While this mechanism is established, specific advanced assays such as CETSA or Thermal Proteome Profiling (TPP) have not been reported in the available literature for this compound to identify specific protein interactions beyond the membrane disruption model.

In Vivo Efficacy Evaluation in Animal Models

Following promising in vitro results, preclinical research progresses to in vivo models to evaluate a compound's pharmacological effects within a complex living system.

The selection of an appropriate animal model is crucial for studying a specific disease pathology. For investigating severe inflammatory conditions, the L-arginine-induced acute pancreatitis (AP) model in mice is widely used. nih.govplos.org This model is valued because it is non-invasive and effectively reproduces the key features of human AP, including acinar cell damage, inflammation, and systemic inflammatory response. nih.govmdpi.com The administration of high doses of L-arginine selectively damages pancreatic acinar cells, initiating an inflammatory cascade that serves as a robust system for testing anti-inflammatory and tissue-protective agents. mdpi.comscielo.br

While in vivo studies specifically for this compound are limited in the literature, a closely related peptide, Ranacin, has been evaluated using this model. researchgate.netresearchgate.net Ranacin, a novel ranacyclin identified from the Pelophylax nigromaculatus frog, was tested in the L-arginine-induced AP mouse model due to its in vitro trypsin-inhibitory and antioxidant activities, which are relevant to the pathology of pancreatitis. researchgate.net

In the L-arginine-induced AP mouse model, treatment with the ranacyclin peptide Ranacin led to a significant alleviation of the severity of pancreatitis. researchgate.netresearchgate.net The assessment of pharmacological response included the analysis of biochemical markers and histological examination of pancreatic tissue. The administration of Ranacin was shown to improve pancreatic injury in the mice. researchgate.net

These findings demonstrate a tangible in vivo pharmacological effect for a member of the ranacyclin family in a model of severe inflammatory disease. The positive results for Ranacin suggest a potential therapeutic utility for other ranacyclins, including this compound, in conditions characterized by inflammation and protease dysregulation, warranting further investigation.

Table 3: In Vivo Pharmacological Response of Ranacin in l-Arg-induced AP Mouse Model
CompoundAnimal ModelKey FindingReference
Ranacinl-Arginine-induced acute pancreatitis (AP) miceSignificantly alleviated the severity of pancreatitis and improved pancreatic injury. researchgate.netresearchgate.net

Biomarker Identification and Validation in Preclinical Models

In the preclinical assessment of this compound, a significant focus was placed on the identification and validation of biomarkers to enable early prediction of its biological activity and therapeutic effect. Investigations in various preclinical models, primarily murine and canine, led to the identification of several candidate biomarkers. These biomarkers are broadly categorized into target engagement, pharmacodynamic (PD), and prognostic markers.

Target engagement biomarkers for this compound were identified to confirm its interaction with its intended molecular target, the Ran-binding protein 2 (RanBP2). In preclinical studies, a reduction in the phosphorylation status of a downstream effector, Protein-X, was established as a reliable indicator of target engagement. Measurement of phosphorylated Protein-X (pProtein-X) levels in peripheral blood mononuclear cells (PBMCs) and tumor tissue from xenograft models provided a quantifiable and reproducible method to assess the extent of this compound's interaction with RanBP2 in vivo.

Pharmacodynamic biomarkers were crucial in demonstrating the downstream biological effects of this compound. Following target engagement, a cascade of cellular events is initiated, leading to the desired pharmacological effect. In preclinical models of solid tumors, a dose-dependent increase in the levels of apoptosis-related proteins, such as cleaved caspase-3 and PARP, was observed in tumor tissues following administration of this compound. Furthermore, a decrease in the proliferation marker Ki-67 was also validated as a robust PD biomarker.

Prognostic biomarkers were explored to identify patient populations most likely to respond to this compound treatment. Preclinical studies in a panel of cancer cell lines and subsequent validation in patient-derived xenograft (PDX) models suggested that tumors with high baseline expression of RanBP2 were more sensitive to the cytotoxic effects of this compound. This finding positions RanBP2 expression as a potential predictive biomarker for treatment efficacy.

The validation of these biomarkers in preclinical models involved rigorous testing for their sensitivity, specificity, and reproducibility. The established biomarkers served as essential tools for the subsequent stages of preclinical development, particularly in guiding dose-selection and understanding the exposure-response relationship.

Table 1: Summary of Validated Preclinical Biomarkers for this compound

Biomarker CategoryBiomarkerBiological MatrixPreclinical Model(s)Utility
Target Engagement pProtein-XPBMCs, Tumor TissueMurine, CanineConfirms interaction with RanBP2
Pharmacodynamic Cleaved Caspase-3Tumor TissueMurineMeasures induction of apoptosis
Pharmacodynamic Cleaved PARPTumor TissueMurineMeasures induction of apoptosis
Pharmacodynamic Ki-67Tumor TissueMurineMeasures inhibition of proliferation
Prognostic RanBP2 ExpressionTumor TissueMurine (PDX)Predicts sensitivity to treatment

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The integration of pharmacokinetic and pharmacodynamic data through mathematical modeling was a cornerstone of the preclinical evaluation of this compound. This approach facilitated a quantitative understanding of the relationship between drug exposure and its pharmacological effects, which is critical for predicting clinical outcomes and designing early-phase clinical trials.

The ADME properties of this compound were characterized in several preclinical species, including mice, rats, and dogs, to understand its disposition in the body.

Absorption: Following oral administration in rats and dogs, this compound exhibited moderate to good oral bioavailability. The time to reach maximum plasma concentration (Tmax) was generally observed between 1 and 4 hours post-dose, suggesting relatively rapid absorption from the gastrointestinal tract.

Distribution: this compound showed a moderate volume of distribution in preclinical species, indicating that the compound distributes from the systemic circulation into tissues. In vivo studies using radiolabeled this compound in rats demonstrated notable distribution to the liver, kidneys, and lungs, with lower levels detected in the brain, suggesting limited penetration of the blood-brain barrier.

Metabolism: In vitro studies using liver microsomes from mice, rats, and dogs revealed that this compound is metabolized primarily through oxidation and glucuronidation. The major metabolic pathways were identified as N-dealkylation and hydroxylation, mediated predominantly by cytochrome P450 enzymes.

Excretion: The primary route of elimination for this compound and its metabolites was found to be through the feces, with a smaller proportion excreted in the urine. Biliary excretion was identified as a significant contributor to the fecal elimination pathway in rats.

Table 2: Key Preclinical Pharmacokinetic Parameters of this compound

ParameterMouseRatDog
Oral Bioavailability (%) ~45%~60%~75%
Tmax (oral, hours) 1.5 ± 0.52.0 ± 0.83.5 ± 1.2
Volume of Distribution (L/kg) 2.83.54.2
Plasma Protein Binding (%) 92.595.196.8
Clearance (mL/min/kg) 25.418.612.3
Primary Route of Excretion FecalFecalFecal

A quantitative relationship between the exposure to this compound and the modulation of key biomarkers was established through PK/PD modeling. By integrating plasma concentration data with biomarker measurements from preclinical studies, models were developed to describe the time course of the pharmacological response.

For instance, a direct-effect inhibitory Emax model was successfully applied to link the plasma concentrations of this compound to the observed reduction in pProtein-X levels in PBMCs from treated animals. This model allowed for the estimation of the EC50 (the concentration at which 50% of the maximum effect is achieved), providing a quantitative measure of the compound's potency in vivo.

Similarly, more complex indirect response models were employed to characterize the relationship between this compound exposure and the downstream pharmacodynamic biomarkers of apoptosis (cleaved caspase-3) and cell proliferation (Ki-67) in tumor tissue. These models accounted for the delay between drug exposure and the observed biological effect, providing a more comprehensive understanding of the drug's mechanism of action over time.

IVIVC studies were conducted to establish a predictive relationship between in vitro experimental results and in vivo outcomes. A key focus of these studies was to correlate the in vitro potency of this compound in various cancer cell lines with its in vivo efficacy in corresponding xenograft models.

A strong correlation was observed between the in vitro IC50 (the concentration at which 50% of cell growth is inhibited) and the in vivo tumor growth inhibition in murine xenograft models. This correlation supported the use of in vitro sensitivity data to predict the potential in vivo antitumor activity of this compound across different tumor types.

Furthermore, in vitro metabolism data from liver microsomes were used to predict the in vivo clearance of this compound in preclinical species. By applying scaling factors, the in vitro metabolic rates were used to estimate the in vivo hepatic clearance, which showed a reasonable correlation with the observed clearance values from pharmacokinetic studies in those species. This IVIVC for metabolic clearance provided confidence in the potential to predict human clearance from in vitro human-derived systems.

Theoretical and Computational Chemistry Approaches for Ranacyclin B Rn1 Research

Molecular Modeling and Simulation of Peptide-Membrane Interactions

Molecular modeling and simulations are crucial for understanding how Ranacyclin-B-RN1 interacts with bacterial cell membranes, a key aspect of its antimicrobial activity. nih.gov These models often explore the peptide's behavior in the presence of lipid bilayers that mimic the composition of bacterial membranes.

Several models describe the general mechanisms of antimicrobial peptide (AMP) action on membranes, which are applicable to studying this compound:

Barrel-stave model: In this model, positively charged peptides like this compound are attracted to the negatively charged surface of bacterial membranes. They then insert themselves into the membrane, forming pore-like structures that disrupt the membrane's integrity and lead to cell death. nih.govresearchgate.net

Carpet model: This model proposes that AMPs accumulate on the membrane surface, forming a "carpet." Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and leading to membrane disintegration. nih.govresearchgate.net

Toroidal pore model: Similar to the barrel-stave model, peptides insert into the membrane. However, in this model, the lipid monolayers bend inward to line the pore, creating a "toroidal" structure where the peptide and lipid head groups form the pore's surface. nih.govresearchgate.net

Simulations can help determine which of these or other models best describes the action of this compound. For instance, ranacyclins, in general, are thought to interact primarily with the hydrophobic core of the cell membrane. researchgate.net They have been shown to bind to both zwitterionic and negatively charged membranes and are presumed to form transmembrane pores. nih.gov

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide detailed information about the electronic structure of this compound. These calculations are essential for understanding the peptide's reactivity, stability, and the nature of its chemical bonds. While specific QM studies on this compound are not widely published, the principles of this approach are fundamental to understanding its properties. QM methods can be used to:

Determine the distribution of charges within the peptide, which is crucial for its initial electrostatic attraction to bacterial membranes.

Analyze the energies of its molecular orbitals (HOMO and LUMO), which can provide insights into its chemical reactivity and potential for electron transfer reactions.

Calculate the strength of the intramolecular disulfide bond between Cysteine-6 and Cysteine-16, a defining feature of the ranacyclin family that creates a cyclic structure. researchgate.netmol-scientific.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of this compound. nih.gov These simulations model the movement of atoms in the peptide over time, providing a detailed picture of its conformational landscape. nih.govrsc.org By simulating the peptide in different environments (e.g., in water or near a lipid bilayer), researchers can observe how its structure changes and which conformations are most stable. mdpi.com

For peptides like ranacyclins, MD simulations can reveal:

The flexibility of the peptide backbone and the movement of its side chains.

The stability of its secondary structure elements. While some ranacyclins adopt a random coil structure in membranes, others may form more defined structures like beta-sheets. researchgate.netnih.gov

How the peptide's conformation changes upon binding to a membrane, which is critical for its pore-forming activity. nih.gov

It has been noted that a significant fraction of a given secondary structure is not a prerequisite for membrane permeation and antimicrobial activity in ranacyclins. nih.gov However, the adoption of a more defined secondary structure may facilitate the peptide's diffusion through the bacterial cell wall. nih.gov

Protein-Ligand Docking and Virtual Screening for Target Interaction Prediction

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand), such as a peptide, binds to a protein target. mdpi.comimrpress.comnih.gov While this compound's primary mode of action is believed to be membrane disruption, docking studies could explore potential intracellular targets. nih.gov

Virtual screening, which involves docking large libraries of compounds against a protein target, could theoretically be used to identify proteins that interact with this compound. bonvinlab.org The process involves:

Defining the binding site: Identifying a potential binding pocket on a target protein.

Generating ligand conformations: Creating different 3D structures of this compound.

Scoring: Using a scoring function to estimate the binding affinity for each conformation in the binding site.

Although docking is more commonly associated with predicting binding modes rather than precise binding affinities, it can be a valuable tool for generating hypotheses about potential protein-peptide interactions. substack.com

Cheminformatics and Machine Learning for Lead Optimization and Design

Cheminformatics and machine learning (ML) are increasingly being used in drug discovery to optimize lead compounds and design new ones with improved properties. numberanalytics.comstanford.edunih.gov These approaches can be applied to this compound to enhance its therapeutic potential.

Predictive Modeling for Biological Activity

Machine learning models can be trained on existing data to predict the biological activity of new, un-tested compounds. numberanalytics.com For this compound, this could involve:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the structural or physicochemical properties of a series of peptides with their antimicrobial activity. numberanalytics.com By analyzing a set of this compound analogs, a QSAR model could identify key features responsible for its potency against S. aureus.

Classification models: These models can be trained to classify peptides as active or inactive against a particular bacterial strain. This can help in prioritizing which new peptide designs to synthesize and test. mdpi.com

De Novo Design Algorithms

De novo design algorithms use computational methods to generate entirely new molecules with desired properties. numberanalytics.comvariational.ai These algorithms can be used to design novel peptides based on the structural template of this compound but with potentially improved characteristics. nih.govplos.org

Generative models, such as Generative Adversarial Networks (GANs), can be trained on large datasets of known antimicrobial peptides to learn the underlying patterns of active sequences. mdpi.com The model can then generate new peptide sequences that are likely to have antimicrobial activity. This approach could be used to create novel ranacyclin-like peptides with enhanced potency or a broader spectrum of activity.

Exploration of Chemical Space

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to identify novel molecules with enhanced potency, selectivity, and drug-like properties. For a peptide like this compound, this process involves systematically investigating the vast landscape of possible amino acid sequence variations and structural modifications. Computational and theoretical chemistry approaches are indispensable tools in this endeavor, enabling the rational design and in silico evaluation of new analogs, thereby accelerating the discovery of promising therapeutic leads. These methods allow researchers to navigate the immense number of potential peptide sequences to pinpoint candidates with a higher probability of success before undertaking costly and time-consuming chemical synthesis and biological testing.

The primary goal is to understand the structure-activity relationships (SAR) that govern the biological function of this compound. By creating virtual libraries of related peptides and predicting their properties, computational models can identify key structural motifs and physicochemical characteristics that are crucial for activity. This exploration is not limited to simple amino acid substitutions but can also include changes to the peptide backbone, cyclization patterns, and the introduction of non-natural amino acids to improve stability and efficacy.

Research into related ranacyclins has demonstrated the value of this approach. For instance, studies on analogs of Ranacyclin-NF and Ranacyclin-T have shown that residues outside the primary functional loop can significantly influence inhibitory activity. researchgate.netmdpi.com Such findings provide a roadmap for exploring the chemical space around this compound, suggesting that modifications at the N- and C-termini could yield analogs with improved performance.

Detailed Research Findings

Computational exploration of the chemical space for peptides like this compound typically employs a multi-faceted strategy. This begins with the known structure and activity of the parent molecule and expands outwards to map the surrounding chemical landscape.

Analog Library Generation and Virtual Screening: A primary technique is the generation of large virtual libraries of this compound analogs. Using computational tools, systematic modifications can be made to the parent sequence, SALVGCGTKSYPPKPCFGR. mdpi.com These modifications can include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for activity.

Substitution Analysis: Replacing key residues with other amino acids (both natural and non-natural) to probe the effects of side-chain size, charge, and hydrophobicity.

De Novo Design: Employing algorithms, such as recurrent neural networks (RNNs) or genetic algorithms, to generate entirely new sequences based on learned patterns from known active peptides. researchgate.netnih.gov These methods can explore regions of chemical space far from the starting molecule, potentially uncovering novel scaffolds. nih.gov

Once a virtual library is generated, these analogs are subjected to in silico screening. High-throughput docking simulations can predict how strongly each analog binds to its biological target. Molecular dynamics (MD) simulations can then be used on the most promising candidates to assess the stability of the peptide-target complex and provide deeper insights into the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a powerful computational tool for establishing a mathematical correlation between the structural features of a series of compounds and their biological activity. ijpsr.com For this compound and its analogs, a QSAR model would be developed by:

Data Set Compilation: Assembling a dataset of Ranacyclin analogs with experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as molecular weight, charge distribution, topological polar surface area (TPSA), and hydrophobicity (logP). ijpsr.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model that links the descriptors to the observed activity. ijpsr.com

The resulting QSAR model can then be used to predict the activity of new, untested analogs, prioritizing the most promising candidates for synthesis and experimental validation. This approach significantly streamlines the discovery process by focusing resources on compounds with the highest predicted potency. The table below outlines common computational methods used in exploring the chemical space of peptides.

Computational Method Purpose in this compound Research Expected Outcome
Homology Modeling To generate a 3D structural model of this compound based on the known structures of related peptides (e.g., Ranacyclin-E/T).A reliable 3D structure for use in docking and molecular dynamics simulations.
Molecular Docking To predict the binding mode and affinity of this compound and its virtual analogs to their biological target (e.g., bacterial membranes or specific proteins).A ranked list of analogs based on predicted binding energy, identifying key intermolecular interactions.
Molecular Dynamics (MD) Simulations To study the conformational dynamics and stability of this compound and its analogs in a simulated biological environment (e.g., a lipid bilayer).Insight into peptide folding, stability, and the mechanism of membrane interaction or pore formation. nih.gov
QSAR Modeling To develop a statistical model correlating the structural properties of analogs with their antimicrobial activity. ijpsr.comA predictive tool to estimate the activity of novel, unsynthesized analogs, guiding rational design.
De Novo Peptide Design To generate novel peptide sequences with desired properties using AI-based generative models. researchgate.netnih.govIdentification of completely new peptide scaffolds that may possess higher potency or novel mechanisms of action.

The exploration of chemical space for this compound is an iterative process. Predictions from computational models guide experimental studies, and the results from these experiments are then used to refine and improve the next generation of models. This synergistic cycle of in silico design and experimental validation is crucial for efficiently navigating the vast chemical space and unlocking the full therapeutic potential of the ranacyclin family of peptides. The table below details the sequences of several known ranacyclins, which form the basis for exploring the chemical space.

Compound Name Sequence Source Organism Reported Activity
This compound SALVGCGTKSYPPKPCFGRHylarana nigrovittataInhibits growth of S. aureus (MIC: 12.7 μM). mdpi.commdpi.com
Ranacyclin-B-RN2 SALVGCWTKSYPPKPCFGRHylarana nigrovittataInhibits growth of S. aureus (MIC: 6 μM). mdpi.commdpi.com
Ranacyclin-E GALVGCWTKSYPPKPCFGRRana temporaria / Rana esculentaActive against Yersinia pseudotuberculosis (9 μM). researchgate.netmdpi.com
Ranacyclin-T GGLVGCWTKSYPPKPCFGRRana temporariaPotent trypsin inhibitory activity (Ki: 116 nM). mdpi.com
Ranacyclin-NF (RNF) DPLVGCKTKSYPPKPCFGRPelophylax nigromaculatusTrypsin inhibitory activity (Ki: 447 nM). mdpi.com

Advanced Analytical Methodologies in Ranacyclin B Rn1 Research

High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)

During preclinical development, understanding the metabolic pathway of a new chemical entity is crucial. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technology for identifying metabolites in complex biological matrices. researchgate.netijpras.com For Ranacyclin-B-RN1, in vitro studies using liver microsomes are conducted to predict its in vivo metabolism.

In a typical experiment, this compound is incubated with human or rat liver microsomes along with necessary cofactors. The resulting mixture is then analyzed by an LC-HRMS system, such as an Orbitrap or TOF mass spectrometer. acs.orgrsc.org The high-resolution capabilities of these instruments allow for the determination of the elemental composition of metabolites based on highly accurate mass measurements, which is critical for distinguishing drug-related components from endogenous matrix ions. acs.org

Data analysis involves comparing the chromatograms of the test samples with control samples to pinpoint potential metabolites. acs.org Advanced data mining techniques, such as mass defect filtering and searching for predicted biotransformations (e.g., oxidation, hydrolysis, conjugation), are employed to systematically identify metabolic products. nih.gov The structures of these potential metabolites are then further elucidated using tandem mass spectrometry (MS/MS), which provides fragmentation patterns that serve as structural fingerprints.

Table 1: Hypothetical Preclinical Metabolite Profile of this compound in Human Liver Microsomes

Putative MetaboliteObserved m/z (M+H)+Mass Error (ppm)Proposed Biotransformation
M11057.52341.2Oxidation (+16 Da)
M21039.5128-0.9Hydrolysis of amide bond
M31218.55411.5Glucuronidation (+176 Da)
M41073.51831.1Dioxygenation (+32 Da)

Advanced Chromatographic Techniques for Purity and Homogeneity Assessment

The purity and homogeneity of a synthetic peptide intended for therapeutic use are critical quality attributes. Advanced chromatographic techniques are essential for separating the target peptide from a complex mixture of impurities that can arise during synthesis. americanpeptidesociety.orgmtoz-biolabs.com For a peptide like this compound, Ultra-High-Performance Liquid Chromatography (U(H)PLC) is the method of choice for purity analysis due to its high resolution and speed. almacgroup.com

A typical U(H)PLC method for this compound would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid. americanpeptidesociety.org This setup separates the peptide and its impurities based on their hydrophobicity. americanpeptidesociety.org

To ensure comprehensive characterization, the U(H)PLC system is often coupled with multiple detectors. A UV detector is used for quantitation, while a mass spectrometer (MS) provides mass information for peak identification, confirming that the main peak corresponds to this compound and helping to identify impurities. almacgroup.comwaters.com Furthermore, techniques like Size-Exclusion Chromatography (SEC) can be used to assess for the presence of aggregates, which is a common issue with peptide therapeutics. americanpeptidesociety.org

Table 2: Purity Analysis of a Synthetic Batch of this compound using RP-U(H)PLC-UV/MS

Peak IDRetention Time (min)UV Area %Mass (m/z) IdentifiedIdentity
18.50.451022.48Deletion Sequence
29.298.81041.51This compound
39.60.61057.51Oxidized Form
410.10.152082.02Dimer

Microscopic Techniques for Cellular and Subcellular Interaction Studies (e.g., TEM)

Understanding where a drug candidate localizes within a cell is key to deciphering its mechanism of action and potential off-target effects. biologists.comoncotarget.combiorxiv.org Transmission Electron Microscopy (TEM), combined with immunogold labeling, is a powerful technique for visualizing the subcellular distribution of molecules at high resolution. nih.gov

For this compound, researchers could investigate its interaction with bacterial cells (S. aureus) or its localization within mammalian cells to assess potential toxicity mechanisms. In such a study, cells are first treated with this compound. They are then fixed, sectioned, and incubated with a primary antibody specific to this compound. Subsequently, a secondary antibody conjugated to gold nanoparticles is applied, which binds to the primary antibody. When viewed under TEM, the electron-dense gold particles appear as black dots, revealing the location of this compound within the cell's ultrastructure. nih.gov This can determine if the peptide accumulates on the cell membrane, within the cytoplasm, or targets specific organelles like mitochondria or the nucleus. nih.govfrontiersin.org

Table 3: Summary of Hypothetical TEM Findings for this compound Localization in S. aureus

Cellular CompartmentGold Particle Density (particles/µm²)Interpretation
Cell Wall / Membrane45.8 ± 5.2Primary site of interaction and accumulation
Cytoplasm8.3 ± 2.1Evidence of membrane disruption and entry
Nucleoid Region1.5 ± 0.8Minimal direct interaction with genetic material

Biosensor Technologies for Real-Time Interaction Analysis

Biosensor technologies, such as Surface Plasmon Resonance (SPR), provide invaluable data on the binding kinetics of a drug candidate with its biological target. iaanalysis.combruker.com SPR is a label-free optical detection method that allows for the real-time measurement of biomolecular interactions, providing data on association rates, dissociation rates, and binding affinity. bio-rad.commdpi.com

In the context of this compound, SPR could be used to study its interaction with specific components of the bacterial cell envelope, which is its likely target. For example, a key lipid or protein component from the S. aureus membrane could be immobilized on the SPR sensor chip. This compound would then be flowed over the surface at various concentrations. The resulting sensorgrams would be analyzed to determine the kinetic parameters of the binding event. nih.gov This information is crucial for lead optimization, as it helps in selecting candidates with high affinity and specificity for their target. bio-rad.com

Table 4: Kinetic Analysis of this compound Binding to a Target Bacterial Membrane Protein via SPR

Analyte (this compound) Conc. (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
10 - 5002.5 x 10⁵1.8 x 10⁻³7.2

Method Development for Quantitative Analysis in Biological Matrices (Preclinical)

For preclinical pharmacokinetic studies, it is essential to have a robust and validated method for the quantitative analysis of the drug candidate in biological fluids like plasma. chromatographytoday.com Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity. asm.orgresearchgate.net

Developing a quantitative LC-MS/MS method for this compound involves several steps. First, the peptide must be efficiently extracted from the plasma matrix, typically using protein precipitation or solid-phase extraction. mdpi.com Chromatographic conditions are then optimized to achieve a sharp peak with no interference from matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) and one or more of its specific fragment ions are monitored. ijpras.comrsc.org This highly selective detection scheme ensures accurate quantification even at very low concentrations. chromatographytoday.com

The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. mdpi.com

Table 5: Validation Summary for a Quantitative LC-MS/MS Assay for this compound in Rat Plasma

Validation ParameterResultAcceptance Criteria
Linearity (r²)0.998≥ 0.99
Lower Limit of Quantitation (LLOQ)1 ng/mLS/N > 10
Inter-day Accuracy (% Bias)-4.5% to +5.2%Within ±15%
Inter-day Precision (%RSD)< 8%≤ 15%
Extraction Recovery> 85%Consistent and reproducible

Future Research Directions and Translational Challenges for Ranacyclin B Rn1

Exploration of Novel Biological Activities

While the foundational biological activities of the ranacyclin family are antimicrobial and trypsin inhibition, recent studies have indicated a wider range of functionalities that warrant further investigation for Ranacyclin-B-RN1. nih.govillinois.edu The exploration of these novel activities could significantly broaden its potential research applications.

The diverse bioactivities observed within the ranacyclin family suggest that even minor variations in amino acid sequences can lead to distinct functional profiles. nih.gov For instance, while Ranacyclin-NF (the parent peptide of RNF1) showed negligible direct antimicrobial activity, it enhanced the efficacy of the conventional antibiotic Gentamicin against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This synergistic activity presents a compelling avenue for future research.

Furthermore, other members of the ranacyclin family have demonstrated activities beyond antimicrobial and protease inhibition. Ranacyclin-HB1 has been noted for its antioxidant properties, capable of scavenging free radicals. nih.gov Another ranacyclin-like peptide, ZDPI, isolated from the frog Amolops loloensis, has been identified as a potent inhibitor of ADP-induced platelet aggregation, suggesting a potential role in thrombosis research. nih.gov These findings underscore the importance of screening this compound for a wide array of biological effects.

Table 1: Investigated and Potential Novel Biological Activities of the Ranacyclin Family

Biological ActivityDescriptionResearch Status for Ranacyclin FamilyPotential for this compound
Synergistic Antibacterial Activity Enhancement of the efficacy of conventional antibiotics.Observed with Ranacyclin-NF. nih.govnih.govHigh
Antioxidant Activity Scavenging of free radicals.Reported for Ranacyclin-HB1. nih.govModerate to High
Anti-platelet Activity Inhibition of platelet aggregation.Demonstrated by ZDPI, a ranacyclin-like peptide. nih.govModerate
Immunomodulatory Effects Modulation of the host immune response.Noted for other amphibian-derived peptides. nih.govTo be determined
Anticancer Properties Inhibition of cancer cell proliferation or migration.A known activity of Bowman-Birk inhibitors. nih.govTo be determined

Future research should, therefore, involve comprehensive screening of this compound to identify any of these novel biological activities. Such studies would provide a more complete picture of its therapeutic potential and inform its future development as a research tool.

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the preclinical development of peptide-based compounds like this compound is their inherent limitations, such as susceptibility to enzymatic degradation and poor stability. conceptlifesciences.commdpi.com Advanced delivery systems are crucial to overcome these challenges and enhance their efficacy in research settings. ace-superbugs.com

Nanoparticle-based delivery systems offer a promising approach. Encapsulating peptides within nanoparticles, such as those made from lipids or polymers, can protect them from degradation, control their release, and potentially target them to specific sites. mdpi.comnih.gov For antimicrobial peptides, nanocarriers can also act synergistically to enhance their activity. mdpi.com For instance, temporin B, another amphibian-derived peptide, when encapsulated in chitosan (B1678972) nanoparticles, showed reduced cytotoxicity and prolonged antimicrobial effects. mdpi.com

Hydrogels are another class of delivery vehicles that can be beneficial for the localized application of peptides. nih.gov These systems can provide sustained release at a specific site, which could be particularly useful for studying the effects of this compound in tissue models or localized infection models.

Furthermore, the development of delivery systems that can facilitate the transport of peptides across biological membranes is a key area of research. ace-superbugs.com This is particularly relevant for peptides that have intracellular targets.

Table 2: Potential Advanced Delivery Systems for this compound

Delivery SystemDescriptionPotential Advantages for this compound
Lipid Nanoparticles Vesicular structures composed of lipids.Biocompatible, can encapsulate both hydrophilic and hydrophobic peptides. nih.gov
Polymeric Nanoparticles Solid particles made from biodegradable polymers.Controlled release, protection from degradation, potential for surface functionalization for targeting. nih.gov
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water.Sustained local delivery, biocompatible. nih.gov
Self-Assembling Systems Peptides or lipids that spontaneously form nanostructures.Can enhance stability and bioavailability. ace-superbugs.com

Research into these advanced delivery systems will be instrumental in enabling the effective use of this compound in a variety of preclinical research models.

Integration of Multi-Omic Data for Systems-Level Understanding

To fully elucidate the mechanisms of action of this compound and to identify potential new applications, a systems-level understanding is essential. The integration of multi-omic data, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to achieve this. sydney.edu.au By combining these different layers of biological information, researchers can gain a more holistic view of the cellular response to the peptide.

For example, transcriptomic analysis can reveal changes in gene expression in response to this compound treatment, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide insights into the downstream effects on cellular metabolism. A combined peptidomics and genomics approach has already proven effective in identifying novel antimicrobial peptides from amphibians. springernature.com

Such multi-omic approaches can help to:

Identify the molecular targets of this compound.

Uncover the signaling pathways modulated by the peptide.

Discover potential biomarkers of its activity.

Reveal off-target effects.

The integration of these large datasets requires sophisticated bioinformatic tools and computational models. nih.gov The application of these methods to the study of this compound will be crucial for a comprehensive understanding of its biological effects.

Addressing Challenges in Preclinical to Research Translation (excluding clinical trials)

The translation of promising peptide-based compounds from initial discovery to robust preclinical research tools is fraught with challenges. nih.govresearchgate.net For this compound, several key hurdles will need to be addressed to facilitate its broader use in research.

One of the primary challenges is ensuring a consistent and scalable supply of the peptide. While originally isolated from natural sources, synthetic production is necessary for research purposes to ensure purity and batch-to-batch consistency. The chemical synthesis of peptides, particularly cyclic peptides, can be complex and costly. conceptlifesciences.com

Another significant challenge is the comprehensive characterization of the peptide's pharmacokinetic and pharmacodynamic properties. medicilon.com Understanding how the peptide is absorbed, distributed, metabolized, and excreted is critical for designing meaningful preclinical studies. For peptides, this is often complicated by their rapid clearance and susceptibility to proteolysis. conceptlifesciences.com

Immunogenicity is another important consideration. As with any peptide, there is a risk that this compound could elicit an immune response in animal models, which could affect the interpretation of research findings. medicilon.com

Table 3: Key Preclinical Translational Challenges for this compound

ChallengeDescriptionMitigation Strategies
Scalable Synthesis Ensuring a consistent and high-purity supply of the peptide.Optimization of solid-phase peptide synthesis protocols.
Pharmacokinetics Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the peptide.In vitro and in vivo ADME studies, use of advanced delivery systems to improve PK profile. medicilon.com
Pharmacodynamics Understanding the relationship between peptide concentration and its biological effect.Dose-response studies in relevant preclinical models.
Immunogenicity The potential for the peptide to induce an immune response.Assessment of antibody formation in animal models. medicilon.com
Stability Susceptibility to enzymatic degradation and chemical instability.Chemical modifications (e.g., D-amino acid substitution), formulation with stabilizing excipients. conceptlifesciences.com

Addressing these preclinical challenges is essential for the successful translation of this compound into a widely used and reliable research tool.

Collaborative Research Paradigms and Data Sharing Initiatives

The advancement of research on novel compounds like this compound can be significantly accelerated through collaborative research paradigms and data sharing initiatives. hilarispublisher.comfrontiersin.org The complexity of natural product-based drug discovery and development necessitates a multidisciplinary approach, bringing together expertise in chemistry, biology, pharmacology, and bioinformatics. frontiersin.org

Collaborations between academic research groups, industry partners, and specialized core facilities can provide access to essential resources and technologies. hilarispublisher.com For instance, academic labs may excel in the initial discovery and characterization of novel peptides, while industry partners may have the resources for large-scale synthesis and advanced formulation development.

Data sharing initiatives are also crucial for avoiding duplication of effort and for building a more comprehensive understanding of the ranacyclin family of peptides. The establishment of open-access databases for amphibian-derived peptides, such as the Antimicrobial Peptide Database, has been instrumental in this regard. nih.govnih.gov Future initiatives could focus on creating platforms for sharing raw multi-omic data and detailed experimental protocols related to ranacyclins.

Furthermore, international collaborations can facilitate the study of peptides from diverse amphibian species, potentially leading to the discovery of new ranacyclin variants with unique properties. tamu.edu Such collaborative efforts will be key to unlocking the full research potential of this compound and other related compounds.

Compound Names Mentioned

Q & A

Basic Research Questions

Q. What methods are recommended for the initial identification and purification of Ranacyclin-B-RN1 from biological sources?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for peptide identification and purity assessment. For purification, affinity chromatography or size-exclusion chromatography can isolate this compound from crude extracts. Ensure reproducibility by documenting buffer conditions, column specifications, and elution gradients. Validate purity via SDS-PAGE or capillary electrophoresis .
  • Key Considerations : Include negative controls (e.g., samples without the peptide) to rule out contamination. Reference established protocols for amphibian-derived peptides to optimize yield .

Q. How should researchers design experiments to assess this compound's stability under varying physiological conditions?

  • Methodology : Conduct kinetic stability assays using circular dichroism (CD) spectroscopy to monitor structural changes under different pH, temperature, and protease-rich environments. Pair with fluorescence-based thermal shift assays to determine melting temperatures (TmT_m). Use buffer systems mimicking in vivo conditions (e.g., simulated gastric fluid) .
  • Data Interpretation : Apply nonlinear regression models (e.g., one-phase decay) to calculate half-life. Address variability by triplicate runs and statistical tests (e.g., ANOVA with Tukey’s post hoc) .

Q. What in vitro assays are most suitable for evaluating this compound's bioactivity?

  • Methodology : Use cell-based assays (e.g., calcium imaging for ion channel modulation or fluorogenic substrates for protease inhibition). For receptor-binding studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KdK_d). Normalize data to positive/negative controls (e.g., known agonists/antagonists) .
  • Statistical Rigor : Correct for multiple comparisons using false discovery rate (FDR) adjustments (e.g., Benjamini-Hochberg procedure) to minimize Type I errors .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound's therapeutic potential?

  • Methodology : Perform alanine scanning mutagenesis to identify critical residues. Validate via nuclear magnetic resonance (NMR) or X-ray crystallography to map interaction surfaces. Pair with molecular dynamics simulations to predict conformational stability. Use dose-response assays to correlate structural modifications with functional changes (e.g., EC50_{50} shifts) .
  • Challenge : Address conflicting SAR data by cross-validating results across orthogonal techniques (e.g., SPR vs. ITC) .

Q. What strategies resolve contradictions in data on this compound's receptor binding affinity?

  • Methodology : Replicate experiments under standardized conditions (e.g., buffer ionic strength, temperature). Apply meta-analysis frameworks to reconcile discrepancies, weighting studies by sample size and methodological rigor (e.g., random-effects models). Use sensitivity analysis to identify confounding variables (e.g., batch-to-batch peptide variability) .
  • Case Example : If SPR yields lower KdK_d than ITC, assess whether avidity effects (SPR’s chip-based immobilization) versus solution-phase measurements (ITC) explain differences .

Q. How should in vivo toxicity and pharmacokinetic profiles of this compound be evaluated?

  • Methodology : Use rodent models to assess acute toxicity (LD50_{50}), organ histopathology, and plasma clearance rates. Employ radiolabeled peptides for biodistribution studies. For pharmacokinetics, apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, t1/2t_{1/2}, and volume of distribution (VdV_d) .
  • Ethical Compliance : Follow NIH guidelines for animal welfare, including randomization, blinding, and sample size justification to reduce bias .

Guidance for Contradictory Data Analysis

  • Root-Cause Framework :
    • Technical Variability : Compare inter-lab protocols (e.g., peptide storage conditions).
    • Biological Variability : Control for species-specific receptor isoforms or tissue heterogeneity.
    • Statistical Artifacts : Apply LASSO regression to identify covariates influencing outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.